5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)18-12-6-7-17-19(11)12/h1-7,10-11,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNOQLBCDXICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421943 | |
| Record name | SBB021674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676153-52-9 | |
| Record name | SBB021674 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Recyclization Strategy
A recent method demonstrated the recyclization of N-arylitaconimides with 5-aminopyrazoles in isopropyl alcohol and acetic acid, selectively forming pyrazolo[1,5-a]pyrimidines. While this approach simplifies synthesis, its applicability to trifluoromethyl-substituted derivatives remains unexplored.
Optimization of Physicochemical Properties
To address poor solubility and high lipophilicity (log P = 6.3 for compound 9 ), researchers replaced the phenyl group with polar heterocycles:
- Pyridyl substituents : Introducing 2-pyridyl (10) or 3-pyridyl (15) at the RHS reduced log P by 0.8–1.9 while maintaining anti-tubercular activity.
- Trifluoromethyl modification : Replacing CF₃ with CHF₂ in 17 increased solubility but compromised potency.
- Dual heterocyclic systems : Compound 18 (2-pyridyl LHS, 3-pyridyl RHS) achieved log P = 3.3 and solubility = 0.21 g/L, albeit with reduced activity (MIC = 52.2 μM).
Scalability and Process Challenges
Key challenges include:
- Stereochemical control : NaBH₄ reduction’s exclusivity for cis-isomers avoids costly separation but limits access to trans-configured analogues.
- Chiral resolution costs : Preparative HPLC remains the only validated method for isolating (5R,7S)-6 , necessitating alternative asymmetric synthesis routes.
- Coupling efficiency : HATU-mediated amidation achieves >80% yields but requires stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example of a coupling reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura reaction yields 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as the primary product .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential as a therapeutic agent. Its structure suggests several pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the phenyl and trifluoromethyl groups can enhance activity against specific tumor types .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it demonstrates significant inhibition against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Neuropharmacology
The compound's ability to interact with central nervous system receptors positions it as a potential neuropharmacological agent:
- CNS Activity : Research has indicated that compounds similar to 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine may exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems such as serotonin and dopamine .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- SAR Analysis : Various studies have been conducted to elucidate how changes in the molecular structure affect biological activity. For example, the introduction of different substituents on the phenyl ring or alterations in the trifluoromethyl group have been shown to significantly impact potency and selectivity against target enzymes or receptors .
Synthesis and Derivative Development
The synthesis of 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives is an area of active research:
- Synthetic Pathways : Several synthetic routes have been developed to produce this compound with high yields and purity. These methods often involve multi-step reactions starting from simpler pyrazole derivatives .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing cell permeability and bioactivity.
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological applications, researchers found that specific derivatives showed promise in reducing anxiety-like behaviors in animal models. The mechanism was attributed to the modulation of serotonin receptors.
Mechanism of Action
The mechanism of action of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B by binding to its active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Group : The CF₃ group at position 7 enhances metabolic stability and lipophilicity, critical for membrane permeability .
- Aryl vs. Heteroaryl Substitutions : Phenyl (Ph) and fluorophenyl substituents at position 5 improve antituberculosis activity, while pyridinyl or morpholinyl groups (e.g., compound in ) may modulate target selectivity.
- Carboxamide Functionalization : Derivatives with carboxamide groups at position 3 (e.g., ) exhibit potent enzyme inhibition, likely due to hydrogen-bonding interactions with target proteins.
Stereochemical and Saturation Effects
- Tetrahydropyrimidine vs.
- Stereoisomerism : Diastereomers of tetrahydropyrazolo[1,5-a]pyrimidines (e.g., SYN vs. ANTI in ) show divergent biological activities, emphasizing the importance of stereochemical control during synthesis.
Biological Activity
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- CAS Number : 333765-71-2
- Molecular Formula : C14H12F3N3O2
- Molecular Weight : 311.259 g/mol
Biological Activity Overview
The biological activity of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been linked to several key pharmacological effects:
-
Anticancer Activity :
- Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit anticancer properties. For example, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- In particular, modifications to the structure of pyrazolo[1,5-a]pyrimidines have led to enhanced potency against specific cancer targets.
-
Enzymatic Inhibition :
- The compound has shown promise as an inhibitor of specific kinases involved in inflammatory pathways. For instance, it has demonstrated inhibitory activity against the p38 MAPK pathway with IC50 values in the nanomolar range (e.g., 53 nM) for related compounds .
- Such inhibition is crucial for reducing pro-inflammatory cytokines like TNFα and IL-6 in various models of inflammation.
- Antiarrhythmic Properties :
The mechanisms through which 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its biological effects include:
- Kinase Inhibition : The compound interacts with ATP-binding sites of kinases such as p38 MAPK and IKK-2, disrupting their activity and downstream signaling pathways involved in inflammation and cancer progression .
- Cytokine Modulation : By inhibiting key inflammatory cytokines (e.g., TNFα), the compound can reduce inflammation and potentially alleviate symptoms in chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability with IC50 values as low as 0.013 μM against specific targets .
Case Study 2: Inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrated a marked decrease in TNFα production with an effective dose (ED50) of 16 mg/kg when administered orally .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic methodologies for synthesizing 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones. highlights a scalable solution-phase approach using CombiSyn synthesizers for parallel reactions, achieving high-purity products through crystallization. Key steps include:
- Cyclization : Assembly of the pyrazolo[1,5-a]pyrimidine core via acid- or base-catalyzed reactions.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate target compounds from regioisomeric byproducts .
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 24h | 13% | Regioisomer separation required |
| Purification | Silica gel (EtOAc/hexane) | - | Gradient elution (0–20% EtOAc) |
Q. How is NMR spectroscopy employed to confirm structural and stereochemical integrity?
1D and 2D NMR techniques are critical for verifying regiochemistry and stereoisomerism:
- 1H NMR : Distinct signals for protons near the trifluoromethyl group (δ ~2.7–4.5 ppm for tetrahydropyrimidine hydrogens) and aromatic protons (δ ~7.3–8.6 ppm) .
- NOESY/ROESY : Differentiates syn vs. anti isomers by spatial correlations (e.g., Ethyl 5,7-dimethyl derivatives in ).
- 19F NMR : Confirms trifluoromethyl group presence (δ ~-60 to -70 ppm) .
- δ 8.58 ppm (s, 1H) : Pyrazole C3 proton.
- δ 2.74 ppm (q, 2H) : Ethyl group adjacent to trifluoromethyl.
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, goggles, and N95 masks to avoid inhalation/contact ().
- Waste Management : Segregate hazardous waste (e.g., reaction byproducts) for professional disposal.
- Ventilation : Use fume hoods or gloveboxes during synthesis to mitigate volatile organic compound (VOC) exposure .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclization be addressed?
Regioisomer formation (e.g., ’s 13% target vs. 50% byproduct) is mitigated by:
Q. What role does the trifluoromethyl group play in biological activity?
The -CF₃ group enhances metabolic stability and binding affinity in kinase inhibitors (e.g., p38 MAPK in ) via:
- Hydrophobic Interactions : Fits into hydrophobic enzyme pockets.
- Electron-Withdrawing Effects : Stabilizes charge-transfer complexes in receptor-ligand systems .
| Derivative | Target | IC₅₀ | Notes |
|---|---|---|---|
| Compound 14a | Influenza Polymerase | 0.8 µM | -CF₃ critical for potency |
Q. How are QSAR models applied to optimize this scaffold for drug discovery?
Quantitative Structure-Activity Relationship (QSAR) studies use:
Q. What analytical techniques validate purity and stability under storage conditions?
Q. How does stereochemistry impact pharmacological profiles?
Q. What strategies improve solubility for in vivo studies?
Q. How are computational tools used to predict synthetic feasibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
